molecular formula C20H14N4NaO12S4+ B15290405 sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid

sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid

Cat. No.: B15290405
M. Wt: 653.6 g/mol
InChI Key: NJIVITWUGKPJII-UHFFFAOYSA-N
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Description

Sodium 2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid (CAS 180898-37-7), also known as bisdisulizole disodium or disodium phenyl dibenzimidazole tetrasulfonate, is a synthetic ultraviolet (UV) filter widely used in cosmetic formulations. Its molecular formula is C₂₀H₁₂N₄Na₂O₁₂S₄, with a molecular weight of 674.55 g/mol . This compound features two benzimidazole rings linked via a phenylene group, each substituted with two sulfonic acid groups, making it highly water-soluble and effective in absorbing UVA II (320–340 nm) radiation .

Properties

Molecular Formula

C20H14N4NaO12S4+

Molecular Weight

653.6 g/mol

IUPAC Name

sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid

InChI

InChI=1S/C20H14N4O12S4.Na/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36;/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/q;+1

InChI Key

NJIVITWUGKPJII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid typically involves the reaction of ortho-phenylenediamines with benzaldehydes. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents under mild conditions . This process yields high efficiency and purity of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium metabisulphite and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce benzimidazole derivatives with modified functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the compound 2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid:

Basic Information

  • Other Names This compound is also known as 1H-Benzimidazole-4,6-disulfonic acid,2,2'-(1,4-phenylene)bis . The term Bisdisulizole is also used .
  • Molecular Formula: C20H14N4O12S4
  • Molecular Weight: 630.605
  • CAS Number: 170864-82-1

Properties

  • LogP: 6.0832
  • PSA: 308.36
  • SMILES string: OS(=O)(=O)c1cc(c2[nH]c(nc2c1)-c3ccc(cc3)-c4nc5cc(cc(c5[nH]4)S(O)(=O)=O)S(O)(=O)=O)S(O)(=O)=O
  • InChI key: LYLOSUMZZKYEDT-UHFFFAOYSA-N

Applications

  • The compound is employed as a UV filter in cosmetic products, as permitted by EU legislation .

Safety and Handling

  • Storage Class Code: 13 - Non Combustible Solids
  • WGK: WGK 3
  • Flash Point: Not applicable

Database Information

  • European Inventory of Existing Commercial Chemical Substances (EINECS): Not Listed
  • EC Inventory: Not Listed
  • United States Toxic Substances Control Act (TSCA) Inventory: Not Listed
  • China Catalog of Hazardous chemicals 2015: Not Listed
  • New Zealand Inventory of Chemicals (NZIoC): Not Listed
  • Philippines Inventory of Chemicals and Chemical Substances (PICCS): Not Listed

Mechanism of Action

The mechanism of action of sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups and benzimidazole moieties play a crucial role in its biological activity. It can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound :
  • Structure : Two benzimidazole rings connected by a para-phenylene bridge, with four sulfonic acid groups (two on each benzimidazole) .
  • Key Features : High water solubility due to sulfonic acid groups, anionic character, and planar structure for UV absorption .
Similar Compounds :

2-Phenylbenzimidazole-5-sulfonic Acid (CAS 27503-81-7): Single benzimidazole ring with one sulfonic acid group and a phenyl substituent . Key Difference: Lower water solubility (requires neutralization with triethanolamine or sodium hydroxide) and narrower UV absorption range (UVB-focused) .

Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine; CAS 187393-00-6): Triazine core with methoxyphenyl and ethylhexyloxy groups . Key Difference: Lipophilic nature, broader UV spectrum (UVA/UVB), and higher photostability due to symmetric triazine structure .

Omeprazole Derivatives (e.g., 12a, 12b, 12c) :

  • Benzimidazole sulfonates with methoxy and methylpyridinyl substituents, synthesized for pharmaceutical applications (proton pump inhibitors) .
  • Key Difference : Designed for gastric acid suppression rather than UV filtration; lack sulfonic acid groups for water solubility .

Physicochemical and Performance Comparison

Property Bisdisulizole Disodium 2-Phenylbenzimidazole-5-sulfonic Acid Bemotrizinol Omeprazole Derivatives
Water Solubility High (anionic sulfonates) Moderate (requires neutralization) Low (lipophilic) Low (pharmaceutical salts)
UV Absorption Range UVA II (320–340 nm) UVB (290–320 nm) Broad UVA/UVB (280–380 nm) N/A (non-UV application)
Photostability Moderate (degrades by 15% after 2 h ) Low (requires stabilizers) High (>90% retention ) N/A
Regulatory Approval EU: 10% max (as acid) EU: 8% max EU: 10% max Not applicable
Applications Water-based sunscreens Oil-free formulations Oil-based creams Pharmaceuticals

Advantages of Bisdisulizole Disodium

  • Synergistic Use: Enhances UV protection when combined with Bemotrizinol, offering broad-spectrum coverage (UVA/UVB) .

Limitations

  • Photostability : Requires co-formulation with antioxidants or photostabilizers (e.g., octocrylene) to mitigate degradation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid, and how are reaction conditions optimized to enhance yield and purity?

  • Methodological Answer : The synthesis involves condensation of 3,4-diaminobenzenesulfonic acid with 4-(4,6-disulfo-1H-benzimidazol-2-yl)benzaldehyde under acidic reflux conditions. Critical parameters include:

  • Temperature : 80°C to promote cyclization of the benzimidazole core .

  • Catalyst : Sodium bisulfite (1N) to stabilize intermediates and suppress side reactions .

  • Purification : Acid precipitation (1N HCl) followed by methanol washing to isolate the product in 60% yield .

    Table 1: Synthetic Optimization Parameters

    ReactantCatalystTemperature (°C)Time (h)Yield (%)
    3,4-Diaminobenzenesulfonic acidSodium bisulfite802460

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • FT-IR Spectroscopy : Identifies sulfonic acid (-SO₃H, ~1030 cm⁻¹) and benzimidazole (N-H stretching, ~3400 cm⁻¹) functional groups .

  • NMR Spectroscopy : ¹H NMR (D₂O) reveals aromatic protons (δ 6.5–8.0 ppm) and confirms substitution patterns. ¹³C NMR resolves quaternary carbons in the benzimidazole core .

  • Elemental Analysis : Validates C, H, N, S, and Na content (e.g., C: 35.6%, S: 18.9% theoretical vs. experimental) .

    Table 2: Representative ¹H NMR Data

    Proton Environmentδ (ppm)
    Benzimidazole NH~12.5
    Aromatic protons (benzene rings)6.5–8.0

Advanced Research Questions

Q. How can computational docking studies predict the interaction of this compound with biological targets such as protein kinases or DNA?

  • Methodological Answer :

  • Software : AutoDock Vina or Schrödinger Suite for molecular docking.
  • Key Interactions :
  • π-π stacking between benzimidazole rings and kinase active sites (e.g., ATP-binding pockets).
  • Hydrogen bonding via sulfonate groups with polar residues (e.g., lysine or arginine) .
  • Validation : Compare docking scores with experimental IC₅₀ values or co-crystallized ligand interactions (e.g., omeprazole derivatives in ) .

Q. What challenges arise in crystallizing this compound, and how do advanced refinement tools like SHELXL address them?

  • Methodological Answer :

  • Crystallization Challenges : High solubility in water and ionic character disrupt crystal lattice formation.
  • Mitigation : Slow evaporation from DMSO/water mixtures (3:1 v/v) to reduce solubility .
  • Refinement : SHELXL handles disordered sulfonate groups via constrained isotropic displacement parameters. Anisotropic refinement improves model accuracy for heavy atoms (e.g., sulfur) .

Q. How do sulfonic acid groups influence electrochemical properties, and what methods quantify these effects?

  • Methodological Answer :

  • Impact : Sulfonate groups stabilize negative charges, shifting redox potentials.
  • Techniques :
  • Cyclic Voltammetry : In pH 7.4 buffer, reversible oxidation peaks at +0.8 V (vs. Ag/AgCl) correlate with benzimidazole redox activity .
  • Comparative Studies : Non-sulfonated analogs show 200 mV lower oxidation potentials due to reduced charge delocalization .

Contradiction Analysis

  • Synthetic Yield Variability : reports 60% yield for a related benzimidazole-sulfonate, while other studies (e.g., ) omit yields for analogous compounds. This suggests sensitivity to substituent effects or purification protocols. Researchers should optimize stoichiometry (e.g., aldehyde:diamine ratio) and catalyst loading to improve reproducibility .

Key Research Gaps

  • Biological Activity : No direct evidence links this compound to PI3K or kinase pathways ( ). Hypothesize interactions via structural analogy to omeprazole derivatives ( ) and validate via enzyme inhibition assays.
  • Solubility-Stability Trade-offs : While sulfonates enhance aqueous solubility (), their impact on membrane permeability in drug delivery remains unexplored.

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